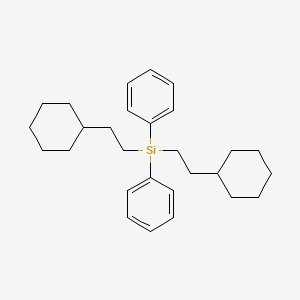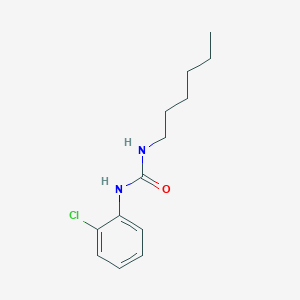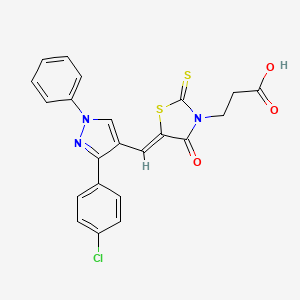
Bis(2-cyclohexylethyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-cyclohexylethyl)diphenylsilane is a chemical compound with the molecular formula C28H40Si and a molecular weight of 404.717 g/mol . It is a silane compound characterized by the presence of two cyclohexylethyl groups and two phenyl groups attached to a silicon atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-cyclohexylethyl)diphenylsilane typically involves the reaction of diphenylsilane with 2-cyclohexylethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, more efficient mixing, and precise temperature control to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-cyclohexylethyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenyl or cyclohexylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Aplicaciones Científicas De Investigación
Bis(2-cyclohexylethyl)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the study of silicon-based biochemistry.
Medicine: Research into silicon-containing drugs and their potential therapeutic effects often involves this compound.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of bis(2-cyclohexylethyl)diphenylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, leading to the formation of new compounds. The cyclohexylethyl and phenyl groups can influence the reactivity and stability of the compound, making it useful in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: Lacks the cyclohexylethyl groups, making it less bulky and potentially less reactive.
Tetraphenylsilane: Contains four phenyl groups, making it more rigid and less flexible than bis(2-cyclohexylethyl)diphenylsilane.
Cyclohexylsilane: Contains cyclohexyl groups but lacks the phenyl groups, leading to different chemical properties.
Uniqueness
This compound is unique due to the combination of cyclohexylethyl and phenyl groups attached to the silicon atom. This combination provides a balance of flexibility and stability, making it suitable for a wide range of applications in research and industry .
Propiedades
Fórmula molecular |
C28H40Si |
|---|---|
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
bis(2-cyclohexylethyl)-diphenylsilane |
InChI |
InChI=1S/C28H40Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h3-4,9-12,17-20,25-26H,1-2,5-8,13-16,21-24H2 |
Clave InChI |
FPIOUUNANMMLTC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC[Si](CCC2CCCCC2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)






![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)






